
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide, also known as AEM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. AEM belongs to the family of isothiazole derivatives, which have been reported to have various biological activities.
作用機序
The mechanism of action of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide is not fully understood. However, it has been reported that 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Furthermore, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been reported to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been reported to have various biochemical and physiological effects. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has also been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Furthermore, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has several advantages for lab experiments. Firstly, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide is a synthetic compound that can be easily synthesized in large quantities with high purity. Secondly, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, there are also limitations for lab experiments with 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide. Firstly, the mechanism of action of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide is not fully understood, which limits its potential applications. Secondly, the pharmacokinetics and pharmacodynamics of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide are not well characterized, which limits its potential for clinical use.
将来の方向性
There are several future directions for research on 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide. Firstly, the mechanism of action of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide needs to be further elucidated to understand its potential applications. Secondly, the pharmacokinetics and pharmacodynamics of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide need to be characterized to determine its potential for clinical use. Thirdly, the synergistic effects of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide with other anticancer agents need to be investigated to enhance its therapeutic efficacy. Lastly, the development of novel derivatives of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide with improved bioactivity and pharmacokinetic properties is a promising direction for future research.
Conclusion
In conclusion, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been reported to have various biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties. However, the mechanism of action and pharmacokinetics of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide need to be further elucidated to determine its potential for clinical use. The development of novel derivatives of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide with improved bioactivity and pharmacokinetic properties is a promising direction for future research.
合成法
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide can be synthesized by reacting 2-bromo-N-butyl-N-methylisothiazole-3-carboxamide with ethylamine and then with 4-aminobenzoic acid. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to obtain 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide. The purity of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide can be confirmed by various techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been reported to have various biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has also been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
4-amino-5-N-butyl-3-N-ethyl-5-N-methyl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-4-6-7-16(3)12(18)10-8(13)9(15-19-10)11(17)14-5-2/h4-7,13H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCRIQVSQHBRRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=C(C(=NS1)C(=O)NCC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

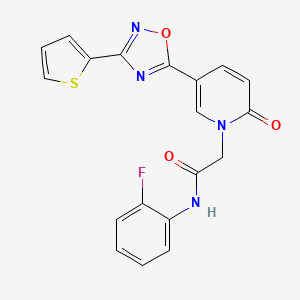
![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)

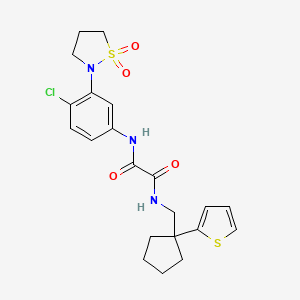


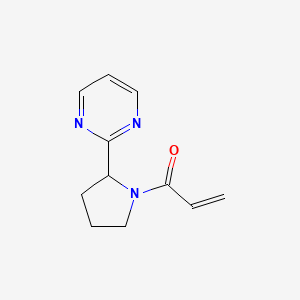
![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392594.png)
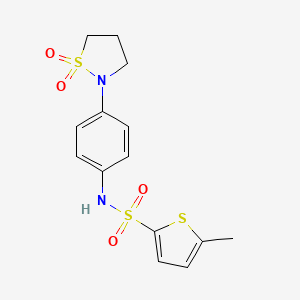
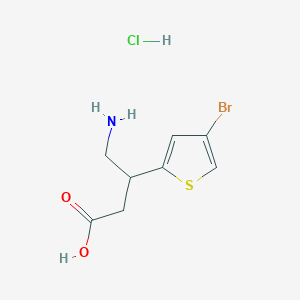
![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)
![[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester](/img/structure/B2392602.png)